(R)-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid is a complex organic compound that plays a significant role in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group and a dimethyl-dioxocyclohexylidene moiety. It is often used in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid typically involves multiple steps. One common method starts with the corresponding protected amino acid and involves the use of sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . These methods result in the formation of stable crystalline solids that can be used in further reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the production of significant quantities of the compound, ensuring consistency and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Research: Employed in the study of enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These compounds share similar structural features and are used in peptide synthesis.
N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine: Another compound with similar applications in proteomics research.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-5-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)pentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its combination of tert-butoxycarbonyl and dimethyl-dioxocyclohexylidene groups makes it particularly valuable in specialized synthetic and research applications.
Properties
Molecular Formula |
C20H32N2O6 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
(2R)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)/t13-/m1/s1 |
InChI Key |
XIGXGXOCUDAHBK-CYBMUJFWSA-N |
Isomeric SMILES |
CC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Canonical SMILES |
CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Origin of Product |
United States |
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